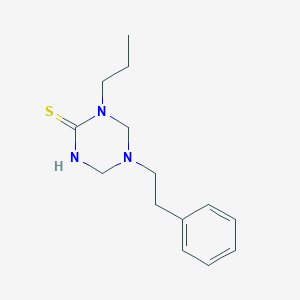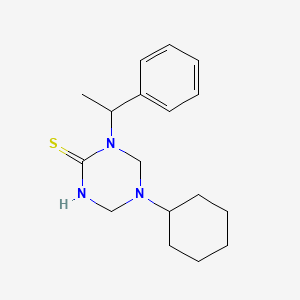
5-(2-phenylethyl)-1-propyl-1,3,5-triazinane-2-thione
Overview
Description
5-(2-phenylethyl)-1-propyl-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a thione group and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylethyl)-1-propyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylethylamine with carbon disulfide and an alkylating agent such as propyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylethyl)-1-propyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding thiol.
Substitution: Nitro-phenylethyl derivatives, halogenated phenylethyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(2-phenylethyl)-1-propyl-1,3,5-triazinane-2-thione can be used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Medicine
Research has shown that derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Further studies are needed to fully understand its therapeutic potential.
Industry
In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-(2-phenylethyl)-1-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simple amine with a phenylethyl group, known for its role as a neurotransmitter.
1-Phenylethylamine: Another amine with a phenylethyl group, used in the synthesis of various pharmaceuticals.
2-(2-phenylethyl)chromone: A chromone derivative with a phenylethyl group, known for its neuroprotective properties.
Uniqueness
5-(2-phenylethyl)-1-propyl-1,3,5-triazinane-2-thione is unique due to its triazinane ring structure combined with a thione group and a phenylethyl substituent. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-(2-phenylethyl)-1-propyl-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-2-9-17-12-16(11-15-14(17)18)10-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCIHHMIAHJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(CNC1=S)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-3-{[(E)-(4-chlorophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4288118.png)
![2-(2-chlorobenzyl)-1-[4-(diethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B4288126.png)
![N-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-1-phenylmethanamine](/img/structure/B4288131.png)
![methyl (1R*,3S*,3aR*,6aS*)-1,5-dimethyl-3-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B4288137.png)
![2-(2,4-DIMETHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE](/img/structure/B4288146.png)

![1-[5-Methoxy-2-[[(2-methylphenyl)methylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B4288156.png)
![13-(oxolan-2-ylmethyl)-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288165.png)
![13-(2-methoxyphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288171.png)
![10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288173.png)
![13-butan-2-yl-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288177.png)
![2-(3-METHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE](/img/structure/B4288190.png)
![10-(4-chlorophenyl)-13-(3-ethoxypropyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288198.png)
![6-methyl-N-(1-phenylethyl)-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B4288199.png)
